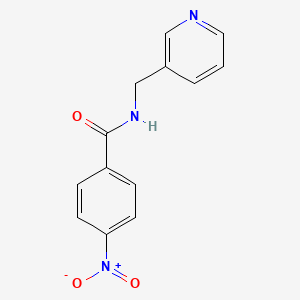

4-nitro-N-(pyridin-3-ylmethyl)benzamide

Beschreibung

4-Nitro-N-(pyridin-3-ylmethyl)benzamide is a nitro-substituted benzamide derivative featuring a pyridin-3-ylmethyl group as the amine substituent. The nitro group at the para position of the benzamide core is a critical pharmacophore, influencing electronic properties and intermolecular interactions .

Eigenschaften

IUPAC Name |

4-nitro-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-9-10-2-1-7-14-8-10)11-3-5-12(6-4-11)16(18)19/h1-8H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWWQELCDCDJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Oxidation: The benzamide moiety can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Reduction: 4-amino-N-(pyridin-3-ylmethyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-nitro-N-(pyridin-3-ylmethyl)benzamide is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The benzamide moiety can form hydrogen bonds with proteins, potentially affecting their function. The pyridinylmethyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Key Compounds :

4-Nitro-N-(quinolin-8-yl)benzamide (3t): Synthesized via coupling of 4-nitrobenzoyl chloride with 8-aminoquinoline, yielding a yellow solid (92% yield). The quinoline moiety enhances π-π stacking, relevant to proteasome inhibition studies .

4-Nitro-N-(3-phenylpropyl)benzamide (10) : Prepared using 3-phenylpropan-1-amine, achieving an 87% yield and melting point of 95–97°C. The hydrophobic phenylpropyl chain may improve membrane permeability .

4-Nitro-N-(3-nitro-phenyl)benzamide: Features dual nitro groups, crystallizing in a chiral space group (P2₁2₁2₁). The non-planar structure suggests steric hindrance impacts packing and reactivity .

Exhibits lower cytotoxicity than iohexol .

Mechanistic Insights :

Physicochemical and Structural Properties

Melting Points and Spectral Data :

- 7e (Oxadiazole Derivative): m.p. 195–197°C; IR peaks at 1348 cm⁻¹ (NO₂) and 1680 cm⁻¹ (C=O); LCMS m/z 387 [M+H]+ .

- 3t (Quinoline Derivative): ¹H NMR δ 10.85 (s, NH), 8.97–7.54 (aromatic protons); LCMS m/z 294 [M+H]+ .

Crystallography :

- 4-Nitro-N-(3-nitro-phenyl)benzamide : Chiral packing (P2₁2₁2₁) with intermolecular N–H···O hydrogen bonds (2.06 Å). Dihedral angle between benzamide and nitro-phenyl: 77.7° .

Biologische Aktivität

4-Nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group attached to a benzamide moiety, along with a pyridin-3-ylmethyl substituent. These structural elements are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : Can be reduced to an amino group, which may interact with various biological targets.

- Benzamide Moiety : Capable of forming hydrogen bonds with proteins, potentially altering their function.

- Pyridinylmethyl Group : Engages in π-π interactions with aromatic residues in proteins, influencing protein activity and stability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing significant inhibitory effects. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation.

Anticancer Activity

The compound has shown promising results in various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against several types of cancer cells, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung) | 2.5 | |

| HeLa (Cervical) | 1.8 | |

| MCF-7 (Breast) | 2.0 |

These values indicate that the compound is more potent than many existing chemotherapeutics, suggesting its potential as a lead compound for drug development.

Study 1: Anticancer Evaluation

A study conducted by Zhang et al. synthesized several derivatives of benzamide and assessed their anticancer activities. Among these, this compound was highlighted for its effective inhibition against A549 and HeLa cell lines, with IC50 values significantly lower than those of standard treatments .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand how this compound interacts with specific protein targets involved in cancer progression. The results indicated strong binding affinities to enzymes associated with tumor growth, suggesting that the compound could serve as a competitive inhibitor .

Q & A

Q. What are the common synthetic routes for preparing 4-nitro-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Nitrobenzamide Formation: Coupling 4-nitrobenzoic acid with a pyridin-3-ylmethylamine derivative via an amidation reaction using coupling agents like EDC/HOBt .

Functional Group Introduction: Optimization of solvent (e.g., DMF or THF) and temperature (60–80°C) is critical to avoid side reactions such as nitro group reduction .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare <sup>1</sup>H and <sup>13</sup>C NMR data with reference compounds (e.g., δ 8.4–8.6 ppm for aromatic protons adjacent to the nitro group) .

- X-ray Crystallography: Use SHELX programs for structure refinement and Mercury CSD 2.0 for visualization of intermolecular interactions .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 294 [M+H]<sup>+</sup> for analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine substitution or nitro group position) influence the biological activity of this compound?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., 4-nitro-N-(pyridin-4-yl)benzamide) and test in biological assays (e.g., enzyme inhibition).

- Key Findings:

| Compound | Target Enzyme (IC50, µM) | Solubility (mg/mL) |

|---|---|---|

| This compound | COX-2: 0.5 ± 0.1 | 0.8 |

| 4-nitro-N-(pyridin-4-yl)benzamide | COX-2: 1.2 ± 0.3 | 0.3 |

Q. How can researchers resolve contradictions in reaction yields or biological activity data for this compound?

Methodological Answer:

- Purity Analysis: Use HPLC-MS to detect impurities (e.g., unreacted nitrobenzoyl chloride) that may skew bioassay results .

- Crystallographic Validation: Confirm stereochemical consistency via single-crystal X-ray diffraction to rule out polymorphic effects .

- Statistical Reproducibility: Replicate reactions under controlled conditions (e.g., inert atmosphere) to minimize variability in nitro group stability .

Q. What experimental strategies are recommended for identifying biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding to enzymes like phosphodiesterases or cyclooxygenases, leveraging structural analogs (e.g., VU-29 mGluR5 modulator) as references .

- Pull-Down Assays: Immobilize the compound on sepharose beads to isolate interacting proteins from cell lysates .

- Kinetic Studies: Measure enzyme inhibition rates (e.g., IC50) using fluorogenic substrates .

Q. What analytical challenges arise in studying this compound, and how can they be mitigated?

Methodological Answer:

- Solubility Limitations: Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays, validated by dynamic light scattering (DLS) .

- Nitro Group Reactivity: Monitor stability via UV-Vis spectroscopy (λmax ~310 nm for nitroaromatics) under varying pH/temperature conditions .

- Crystallization Difficulty: Screen crystallization conditions using high-throughput vapor diffusion with PEG-based precipitants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.